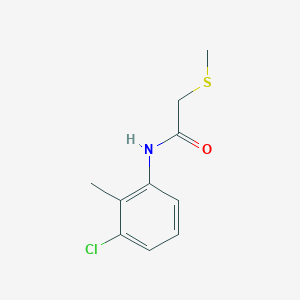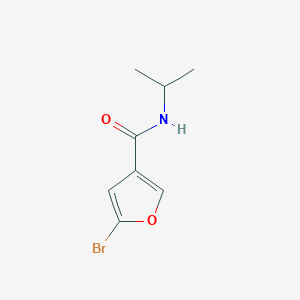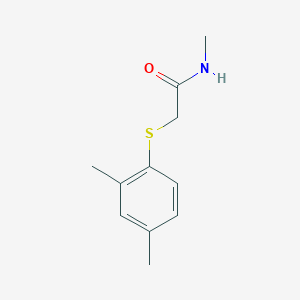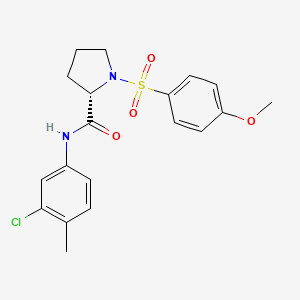![molecular formula C14H13ClN2O B7475556 N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide, commonly known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-1 is a pyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
Cmpd-1 has been shown to exert its therapeutic effects through various mechanisms of action, including the inhibition of protein kinase CK2, the inhibition of histone deacetylases (HDACs), and the activation of AMP-activated protein kinase (AMPK). CK2 is a protein kinase that is overexpressed in many cancers and is involved in the regulation of cell growth and proliferation. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. AMPK is a protein kinase that plays a key role in energy metabolism and is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Cmpd-1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of amyloid-beta plaques, the protection of dopaminergic neurons, and the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cmpd-1 in lab experiments is its high purity and yield. Another advantage is its ability to exert its therapeutic effects through various mechanisms of action, which can provide insights into the underlying mechanisms of diseases. However, one limitation is the lack of in vivo studies, which can limit the translation of Cmpd-1 into clinical applications.
Direcciones Futuras
There are many future directions for the study of Cmpd-1, including the optimization of its synthesis method, the development of analogs with improved potency and selectivity, the evaluation of its in vivo efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of Cmpd-1 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Métodos De Síntesis
Cmpd-1 can be synthesized through various methods, including the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent and a base such as triethylamine. Both methods have been reported to yield high purity and yield of Cmpd-1.
Aplicaciones Científicas De Investigación
Cmpd-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Cmpd-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Cmpd-1 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In Parkinson's disease research, Cmpd-1 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-5-7-12(15)8-6-11)14(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNXCPALZFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
